Product packaging for 1H-Imidazole-2-carbonitrile(Cat. No.:CAS No. 31722-49-3)

1H-Imidazole-2-carbonitrile

Cat. No.: B1332375
CAS No.: 31722-49-3
M. Wt: 93.09 g/mol
InChI Key: QMQZIXCNLUPEIN-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Scaffolds in Chemical Research

The imidazole ring is a privileged structure in medicinal chemistry and is a core component of many natural and synthetic bioactive compounds. biomedpharmajournal.orglifechemicals.com This five-membered heterocyclic system, containing two nitrogen atoms, possesses a unique set of properties that make it highly valuable in drug discovery and development. ijsrtjournal.comtandfonline.com Imidazoles are aromatic, stable, and can participate in hydrogen bonding, which contributes to their ability to interact with biological targets such as enzymes and receptors. ijsrtjournal.com

The amphoteric nature of the imidazole ring allows it to act as both a weak acid and a weak base, a characteristic that can be crucial for the pharmacokinetic properties of drug candidates. biomedpharmajournal.orgjchemrev.com This dual nature, coupled with its electron-rich character, facilitates binding to a variety of biological macromolecules. tandfonline.com Consequently, imidazole derivatives have been investigated for a broad spectrum of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. tandfonline.comjchemrev.commdpi.com The imidazole core is present in naturally occurring molecules like the amino acid histidine and the neurotransmitter histamine, further highlighting its biological relevance. biomedpharmajournal.orglifechemicals.com

Importance of the Nitrile Functionality in Heterocyclic Chemistry

The nitrile, or cyano (-C≡N), group is a highly versatile functional group in organic synthesis. numberanalytics.com Its strong electron-withdrawing nature and linear geometry influence the electronic properties and reactivity of the molecule to which it is attached. numberanalytics.com In the context of heterocyclic chemistry, the nitrile group serves as a valuable synthetic handle that can be transformed into a variety of other functional groups. numberanalytics.comacs.org

Nitriles can undergo hydrolysis to form amides or carboxylic acids, reduction to amines, and can participate in cycloaddition reactions to construct more complex heterocyclic systems. numberanalytics.comwikipedia.org This reactivity makes nitriles key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com For instance, the conversion of a nitrile to a carboxylic acid or an amine can be a critical step in building molecules with specific biological activities. acs.org The introduction of a nitrile group into a heterocyclic scaffold, such as imidazole, therefore significantly expands the synthetic possibilities for creating novel and functionalized molecules.

Current Research Landscape Pertaining to 1H-Imidazole-2-carbonitrile and its Derivatives

Current research on this compound and its derivatives is focused on leveraging its unique chemical properties for various applications. The presence of both the imidazole ring and the nitrile group allows for a wide range of chemical modifications, making it an attractive starting material for creating libraries of new compounds.

One area of active investigation is the synthesis of substituted 1H-imidazole-2-carbonitriles. For example, methods have been developed for the synthesis of derivatives like 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile and 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile. prepchem.comquinoline-thiophene.com These synthetic routes often involve the reaction of a substituted imidazole with a cyanating agent. prepchem.com

The reactivity of the nitrile group in this compound is also being explored. It can be hydrolyzed to the corresponding carboxylic acid, 1H-imidazole-2-carboxylic acid, under both acidic and basic conditions. chemicalbook.com This transformation is significant as carboxylic acids are important functional groups in many biologically active molecules.

Furthermore, derivatives of this compound are being investigated for their potential in materials science. For example, 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile), a related compound, is being studied as a high-nitrogen energetic material. mdpi.com The acidic nature of the imidazole protons in such compounds also opens up possibilities for the creation of energetic salts and coordination complexes. mdpi.com

In medicinal chemistry, imidazole-based compounds are continually being developed and tested. For instance, 2,4-diphenyl-1H-imidazole analogs have been synthesized and shown to act as agonists for the CB2 receptor, indicating their potential for the treatment of chronic pain. nih.gov While this research does not directly involve this compound itself, it highlights the broad therapeutic potential of the imidazole scaffold. The synthesis of various imidazole derivatives, such as those with alcohol functionalities at the C-2 position, further demonstrates the versatility of this heterocyclic system in creating molecules with diverse structures and potential applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3N3 B1332375 1H-Imidazole-2-carbonitrile CAS No. 31722-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazole-2-carbonitrile
Source PubChem
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InChI

InChI=1S/C4H3N3/c5-3-4-6-1-2-7-4/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQZIXCNLUPEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340406
Record name 1H-Imidazole-2-carbonitrile
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Molecular Weight

93.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31722-49-3
Record name 1H-Imidazole-2-carbonitrile
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Record name 1H-Imidazole-2-carbonitrile
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Record name 1H-imidazole-2-carbonitrile
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Advanced Spectroscopic and Diffraction Characterization of 1h Imidazole 2 Carbonitrile and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. Through the analysis of nuclear spin interactions with an external magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

1D and 2D NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC)

A comprehensive NMR analysis involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum of 1H-Imidazole-2-carbonitrile displays distinct signals for the protons on the imidazole (B134444) ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the aromaticity of the ring. Similarly, the ¹³C NMR spectrum reveals the chemical shifts for each carbon atom, with the nitrile carbon and the C2 carbon appearing at characteristic downfield positions.

¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
Atom
H4
H5
¹³C NMR Chemical Shifts
Atom
C2
C4
C5
C≡N

2D NMR: To unequivocally assign these signals and confirm the structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, a cross-peak between the H4 and H5 protons would confirm their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. scilit.com This is crucial for assigning the protonated carbons of the imidazole ring by linking the ¹H signals at 7.58 and 7.13 ppm to their corresponding ¹³C signals.

Application in Tautomerism and Isomerism Studies

Imidazole and its derivatives are known to exhibit annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. In the case of this compound, this results in an equilibrium with its tautomer, this compound.

NMR spectroscopy is a powerful tool for investigating such tautomeric equilibria. bohrium.comresearchgate.net The rate of interconversion between tautomers relative to the NMR timescale determines the appearance of the spectrum. nih.gov

Slow Exchange: If the proton exchange is slow, separate sets of signals will be observed for each tautomer, allowing for the determination of their relative populations by integrating the respective peaks. nih.gov

Fast Exchange: If the exchange is rapid, a single set of time-averaged signals will be observed. The chemical shifts in this case are a weighted average of the shifts of the individual tautomers. nih.gov

Intermediate Exchange: At intermediate exchange rates, the signals can become significantly broadened, sometimes to the point of being unobservable.

Variable temperature NMR studies can be particularly informative, as changing the temperature can alter the rate of tautomeric exchange, potentially moving the system from a fast or intermediate exchange regime to a slow exchange regime, allowing for the characterization of the individual tautomers. nih.gov For asymmetrically substituted imidazoles, this technique is crucial for understanding the factors that favor one tautomer over the other. nih.govnih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides critical information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C₄H₃N₃), the calculated exact mass is 93.0327 g/mol . nih.gov An experimental HR-MS measurement yielding a mass value very close to this theoretical value provides strong evidence for the compound's elemental composition, distinguishing it from other potential compounds with the same nominal mass.

HR-MS Data for this compound
Property
Molecular Formula
Exact Mass
Monoisotopic Mass

LC/MS/MS for Impurity Profiling and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a powerful hyphenated technique used for separating complex mixtures and identifying their components. It is an indispensable tool for impurity profiling in pharmaceutical substances and for identifying metabolites in biological systems. chimia.chresolvemass.caresearchgate.netnih.gov

The general workflow for impurity profiling using LC/MS/MS involves:

Chromatographic Separation (LC): An appropriate HPLC or UHPLC method is developed to separate the main compound (this compound) from any potential impurities, such as starting materials, by-products, or degradation products. mdpi.com

Ionization and MS Scan: The eluent from the LC column is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI). A full scan MS analysis is performed to detect the m/z values of the parent compound and all co-eluting impurities.

Tandem MS (MS/MS): Ions of interest (both the parent compound and potential impurities) are selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed, creating a fragmentation pattern (MS/MS spectrum) that is characteristic of the molecule's structure.

Structure Elucidation: By comparing the fragmentation pattern of an impurity to that of the parent compound and by analyzing the mass difference, the structure of the impurity can often be elucidated. mdpi.com

This approach allows for the detection and structural characterization of impurities even at very low levels, which is critical for ensuring the quality and safety of the compound. researchgate.net While specific metabolite studies for this compound are not detailed in the provided search results, the same LC/MS/MS methodology would be applied to identify products of biotransformation in in-vitro or in-vivo systems.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of its key functional groups.

| Characteristic IR Absorption Bands for this compound | | :--- | :--- | | Functional Group | Approximate Wavenumber (cm⁻¹) | | N-H stretch (imidazole) | 3200-3500 (broad) | | C-H stretch (aromatic) | 3000-3100 | | C≡N stretch (nitrile) | 2220-2260 (sharp, medium intensity) | | C=N and C=C stretch (imidazole ring) | 1500-1650 | | C-H bend (in-plane and out-of-plane) | 1000-1300 and 650-1000 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups and elucidating the vibrational modes within a molecule. For this compound, the spectrum is characterized by absorption bands corresponding to the vibrations of the imidazole ring and the nitrile functional group.

The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹. A key and highly characteristic absorption is the stretching vibration of the nitrile group (C≡N), which is anticipated in the range of 2220–2260 cm⁻¹. This band is typically sharp and of medium to strong intensity.

The imidazole ring itself gives rise to several characteristic bands. The C=N and C=C stretching vibrations within the ring are found in the 1400–1600 cm⁻¹ region. For instance, in the FT-IR spectrum of the related compound 1H-imidazole-4-carboxylic acid, C-N stretching of the imidazole ring amine is observed around 1380 cm⁻¹. researchgate.net The spectrum of 1H-imidazole shows a strong absorption band at 3020 cm⁻¹, which is attributed to the N-H stretching frequency. researchgate.net These reference points help in assigning the spectral features of this compound.

Table 1: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
~3100 - 3400 N-H Stretch Imidazole Ring Medium-Strong, Broad
>3000 C-H Stretch Imidazole Ring Medium
~2220 - 2260 C≡N Stretch Nitrile Strong, Sharp
~1400 - 1600 C=N, C=C Stretch Imidazole Ring Medium-Strong
~1380 C-N Stretch Imidazole Ring Medium

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is governed by intermolecular forces.

Single Crystal X-ray Diffraction Analysis

While a single-crystal X-ray structure for this compound is not publicly available, a detailed analysis of its isomer, 1H-imidazole-4-carbonitrile, provides significant insight into the structural characteristics that can be expected for this class of compounds. researchgate.net A study on 1H-imidazole-4-carbonitrile revealed that it crystallizes in the monoclinic space group P2₁, a non-centrosymmetric space group, which suggests potential for applications in non-linear optics. researchgate.net

The crystallographic data for this isomer, obtained at a temperature of 158 K, are summarized in the table below. researchgate.net This information serves as a valuable reference for understanding the solid-state structure of cyanoimidazole derivatives.

Table 2: Crystallographic Data for 1H-Imidazole-4-carbonitrile

Parameter Value
Chemical Formula C₄H₃N₃
Formula Weight 93.09
Crystal System Monoclinic
Space Group P2₁
a (Å) 5.7230 (13)
b (Å) 3.6965 (9)
c (Å) 10.244 (2)
β (°) 97.689 (7)
Volume (ų) 214.71 (9)
Z 2
Density (calculated) (g/cm³) 1.439

Data from the single-crystal X-ray analysis of the isomer, 1H-imidazole-4-carbonitrile. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of imidazole derivatives is often dominated by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking. researchgate.netnih.gov These non-covalent interactions are crucial in dictating the supramolecular architecture and the physical properties of the material. rsc.org

Hydrogen Bonding: Imidazoles are capable of acting as both hydrogen bond donors (the N-H group) and acceptors (the sp²-hybridized nitrogen atom). nih.govosti.gov This dual functionality frequently leads to the formation of robust, chain-like structures in the solid state. In the case of the isomer 1H-imidazole-4-carbonitrile, the crystal structure is characterized by the formation of an N-H···N hydrogen-bonded chain along the crystallographic b-axis. researchgate.net This "tape" motif is a persistent and predictable structural feature in the crystal engineering of many imidazole derivatives. researchgate.net

π-π Stacking: Alongside hydrogen bonding, π-π stacking interactions between the aromatic imidazole rings play a significant role in the crystal packing. These interactions occur when the planar rings stack on top of each other, typically in a parallel-displaced or T-shaped arrangement, to maximize attractive electrostatic and van der Waals forces. For 1H-imidazole-4-carbonitrile, the crystal structure exhibits π-π stacking between the planar imidazole rings, with a ring-to-ring distance of 3.358 Å. researchgate.net Such interactions are known to be important for the stability and electronic properties of molecular crystals and can lead to enhanced charge transport. nih.govrsc.org

Computational and Theoretical Studies on 1h Imidazole 2 Carbonitrile Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to investigate the structural and electronic properties of imidazole (B134444) derivatives.

Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), is the first step in most computational studies. This process determines the lowest energy arrangement of atoms in the molecule, providing a prediction of its three-dimensional structure. For 1H-Imidazole-2-carbonitrile, the optimization would yield key structural parameters like bond lengths, bond angles, and dihedral angles.

The introduction of the electron-withdrawing nitrile (-CN) group at the C2 position of the imidazole ring is expected to influence the geometry compared to the parent 1H-imidazole molecule. Specifically, the C2-N1 and C2-N3 bonds are predicted to be shorter due to the inductive effect and potential resonance delocalization. The planarity of the imidazole ring is expected to be maintained.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data) (Note: This table presents expected values based on DFT calculations of related imidazole structures. Actual calculated values may vary.)

ParameterPredicted Value
Bond Lengths (Å)
N1-C21.345
C2-N31.330
N3-C41.380
C4-C51.365
C5-N11.375
C2-C(Nitrile)1.430
C≡N (Nitrile)1.155
Bond Angles (°)
N1-C2-N3112.5
C2-N3-C4107.0
N3-C4-C5110.0
C4-C5-N1105.5
C5-N1-C2105.0

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are key to predicting chemical behavior. nih.gov

HOMO: The HOMO represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the π-system of the imidazole ring.

LUMO: The LUMO represents the ability to accept an electron. The presence of the electron-withdrawing nitrile group is expected to lower the energy of the LUMO and localize it significantly over the C2-CN fragment.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. irjweb.com A smaller gap suggests that the molecule is more easily excitable and thus more reactive. nih.gov For imidazole derivatives, this gap typically falls in the range of 4-6 eV. nih.govirjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (IP) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

Electronegativity (χ) = (IP + EA) / 2

Chemical Hardness (η) = (IP - EA) / 2

Table 2: Predicted Electronic Properties of this compound (Illustrative Data) (Note: These values are representative for similar heterocyclic compounds and serve for illustrative purposes.)

PropertyPredicted Value (eV)
EHOMO-6.85
ELUMO-1.95
HOMO-LUMO Gap (ΔE)4.90
Ionization Potential (IP)6.85
Electron Affinity (EA)1.95
Electronegativity (χ)4.40
Chemical Hardness (η)2.45

DFT calculations can also model intermolecular interactions. For this compound, the most significant interactions are predicted to be:

Hydrogen Bonding: The N-H proton at the N1 position is a potent hydrogen bond donor. The nitrogen atom of the nitrile group and the sp2-hybridized nitrogen at the N3 position are potential hydrogen bond acceptors. Computational studies can quantify the strength and geometry of these hydrogen bonds.

π-π Stacking: The aromatic imidazole ring can participate in π-π stacking interactions with other aromatic systems. DFT studies can determine the preferred stacking arrangements (e.g., parallel-displaced or T-shaped) and the associated interaction energies.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It provides a visual guide to the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.net

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Regions of negative potential, indicating electron-rich areas, would be concentrated around the nitrogen atom of the nitrile group and the N3 atom of the imidazole ring. These are the most likely sites for electrophilic attack.

Positive Potential (Blue): A region of high positive potential would be located around the hydrogen atom attached to the N1 nitrogen, highlighting its acidic nature and propensity for hydrogen bonding.

Neutral Regions (Green): The carbon atoms of the imidazole ring and the C-H bonds would likely show potentials closer to neutral.

Theoretical Studies on Isomerism and Tautomerism

For this compound, the most relevant form of isomerism is tautomerism. Imidazole itself can exist in two equivalent tautomeric forms (1H- and 3H-). However, when a substituent is present at the C2 position, the tautomers are no longer equivalent. The primary tautomers to consider are:

This compound

3H-Imidazole-2-carbonitrile (which is identical to the 1H form due to symmetry in this specific case)

4H-Imidazole-2-carbonitrile (a non-aromatic tautomer)

Computational studies consistently show that for most substituted imidazoles, the aromatic 1H-tautomer is significantly more stable than any non-aromatic counterparts. researchgate.net DFT calculations can precisely quantify the relative energies of these tautomers. The high energetic cost of breaking the aromaticity means that the 1H-tautomer is the overwhelmingly predominant form in the gas phase and in solution.

Table 3: Relative Energies of this compound Tautomers (Illustrative Data) (Note: Energies are relative to the most stable 1H-tautomer.)

TautomerPredicted Relative Energy (kcal/mol)Comments
This compound0.0Most stable, aromatic
4H-Imidazole-2-carbonitrile+20 to +30Non-aromatic, significantly less stable

Simulation of Reaction Pathways and Regioselectivity

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the regioselectivity of chemical reactions. rsc.org For this compound, theoretical studies could simulate various transformations.

For instance, in electrophilic aromatic substitution, the MEP map and calculated atomic charges would suggest that the C4 and C5 positions are the most likely sites for attack, as the C2 position is already substituted and deactivated by the nitrile group. DFT calculations can model the transition states for substitution at each position, and the calculated activation energies would provide a quantitative prediction of the regiochemical outcome.

Similarly, for nucleophilic reactions, such as the addition to the nitrile group or potential substitution reactions on the ring under specific conditions, computational modeling can map out the potential energy surface. This allows for the identification of the most favorable reaction pathway by comparing the energy barriers of competing mechanisms. Computational studies on the C-H activation of imidazoles have shown that the reactivity of different positions can be ranked, with the C2-position often being highly reactive, which rationalizes the synthesis of C2-substituted imidazoles like this compound. rsc.org

Charge Density Analysis and Electrostatic Energy Calculations

Charge density analysis is a powerful tool for understanding the electronic structure of molecules, providing a basis for interpreting intermolecular interactions and chemical reactivity. For derivatives of this compound, experimental and theoretical charge density studies have been employed to elucidate these properties.

A notable study on 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile utilized high-resolution X-ray diffraction and theoretical calculations to determine its experimental charge density distribution. The Hansen-Coppens multipole model was employed for this analysis. The findings revealed that the crystal packing is significantly influenced by weak C–H···O and C–H···N hydrogen bonds, as well as lateral electrostatic interactions between antiparallel C≡N groups.

Electrostatic energy calculations, performed based on the experimental data, were found to be in good agreement with high-level, explicitly correlated theoretical calculations (SCS-RI-MP2-F12). A comparison of the molecular dipole moment and atomic charge values from different experimental and theoretical models highlighted the dependence of electrostatic properties on the applied restraints. The electrostatic potential surface of related nitroimidazole derivatives has been shown to have a large electronegative region around the nitro group.

Table 1: Selected Topological Properties of Covalent Bonds in an Imidazole Carbonitrile Derivative

Bondρ(r) (e/ų)∇²ρ(r) (e/Å⁵)
N1-C22.54-20.3
C2-N32.61-22.1
N3-C42.45-18.7
C4-C52.78-25.9
C5-N12.48-19.5
C5-C62.33-17.8
C6≡N73.89-46.5

Data adapted from studies on a substituted this compound derivative. ρ(r) is the electron density at the bond critical point, and ∇²ρ(r) is the Laplacian of the electron density.

Molecular Dynamics and Docking Simulations for Biological Interactions

Molecular dynamics (MD) and docking simulations are invaluable computational techniques for investigating the potential biological activity of compounds by modeling their interactions with biological macromolecules. While specific MD and docking studies on this compound were not found, extensive research on various imidazole derivatives provides a framework for understanding their potential biological interactions.

Molecular docking studies have been performed on a range of imidazole derivatives to explore their binding affinities and modes of interaction with various protein targets. For instance, novel imidazole derivatives have been investigated as potential inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. These studies utilize molecular docking to predict binding energies and identify key interactions within the enzyme's active site.

Molecular dynamics simulations complement docking studies by providing insights into the dynamic stability of ligand-protein complexes. For imidazole derivatives targeting COX-2, MD simulations have been used to analyze the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent accessible surface area (SASA) to assess the conformational stability of the protein-ligand complexes. Furthermore, hydrogen bond analysis during MD simulations helps to elucidate the key interactions that stabilize the binding of the inhibitor.

In other studies, imidazole derivatives have been designed and evaluated as potential anticancer agents, with molecular docking used to predict their interactions with targets such as the c-kit active site. Similarly, imidazole-based compounds have been investigated as antimicrobial agents, with docking studies used to understand their interactions with enzymes like DNA gyrase B.

Table 2: Example of Molecular Docking Results for Imidazole Derivatives with a Protein Target

CompoundBinding Energy (kcal/mol)Key Interacting Residues
Derivative A-8.5Tyr355, Ser530, Arg120
Derivative B-8.2Tyr385, Arg120, Val523
Derivative C-7.9Ser530, Tyr355, Leu352

This table represents hypothetical data based on typical findings in molecular docking studies of imidazole derivatives.

Biological Activities and Mechanistic Studies of 1h Imidazole 2 Carbonitrile Derivatives

Antimicrobial and Antifungal Efficacy

Derivatives of 1H-imidazole-2-carbonitrile have demonstrated significant activity against a spectrum of microbial and fungal pathogens. sphinxsai.comontosight.ai

Inhibition of Bacterial and Fungal Strains

Research has shown that various substituted this compound derivatives exhibit potent inhibitory effects against both Gram-positive and Gram-negative bacteria, including notorious strains like Staphylococcus aureus and Escherichia coli. nih.gov For instance, certain 2,4,5-triaryl-1H-imidazoles have been evaluated for their in vitro antimicrobial activity against Proteus mirabilis, Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. researchgate.net

Similarly, antifungal activity has been observed against various fungal species. irjmets.com For example, some benzimidazole-1,2,4-triazole derivatives have shown significant potential, particularly against Candida glabrata. nih.gov In one study, specific derivatives exhibited higher antifungal activity than the standard drugs voriconazole (B182144) and fluconazole. nih.gov Another study highlighted that some synthesized derivatives showed promising broad-spectrum antifungal activity, with some compounds demonstrating potency nearly equal to clotrimazole (B1669251) against tested strains. irjmets.com

Table 1: Antimicrobial Activity of Selected this compound Derivatives

Compound/DerivativeTarget Organism(s)Observed EffectReference(s)
2,4,5-triaryl-1H-imidazolesProteus mirabilis, Escherichia coli, Staphylococcus aureus, Bacillus subtilisIn vitro antimicrobial activity researchgate.net
Benzimidazole-1,2,4-triazole derivativesCandida albicans, Candida glabrata, Candida krusei, Candida parapsilopsisSignificant antifungal potential, especially against C. glabrata nih.gov
5d and 5i (imidazole derivatives)Candida albicans, Candida glabrataPotent antifungal activity, nearly equal to clotrimazole irjmets.com
4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrileStaphylococcus aureus, Escherichia coliInhibition of growth
5-Bromo-1H-imidazole-2-carbonitrile derivativesS. aureus, E. coli, B. subtilis, C. albicansCompetitive antimicrobial profile against standard antibiotics

Mechanisms of Action: Binding to Target Proteins and Enzyme Inhibition

The antimicrobial and antifungal actions of this compound derivatives are often attributed to their ability to interact with and inhibit essential microbial enzymes and proteins. A primary mechanism for many imidazole-based antifungals is the inhibition of 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov Molecular docking studies have suggested that benzimidazole-1,2,4-triazole derivatives can bind effectively to the active site of 14α-demethylase. nih.gov

In the context of antibacterial activity, some derivatives function as metallo-β-lactamase (MBL) inhibitors. nih.govresearchgate.net MBLs are enzymes produced by bacteria that can inactivate a broad range of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. nih.govresearchgate.net By inhibiting MBLs, these imidazole (B134444) derivatives can restore the efficacy of carbapenem (B1253116) antibiotics against resistant bacterial strains. nih.govresearchgate.net For example, structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives has led to potent inhibitors of VIM-type MBLs, demonstrating synergistic antibacterial activity with meropenem (B701) against engineered E. coli strains. nih.gov The mechanism involves the imidazole core acting as a metal-binding pharmacophore, targeting the metal ions in the active site of the MBLs. nih.gov

Furthermore, some derivatives are believed to disrupt bacterial cell functions through their structural features, though the exact pathways are still under investigation.

Antitumor and Anticancer Properties

Beyond their antimicrobial effects, derivatives of this compound have shown promising potential as anticancer agents. ontosight.ai

Interference with Metabolic Pathways Crucial for Tumor Growth

The anticancer activity of these compounds can stem from their ability to interfere with various biological pathways essential for tumor cell survival and proliferation. While specific metabolic interference pathways for this compound derivatives are a subject of ongoing research, the broader class of imidazole derivatives is known to exert cytotoxic effects. For instance, 1,4-dimethyl-1H-imidazole-2-carbonitrile serves as a precursor in the synthesis of imidazolium (B1220033) salts that have demonstrated significant cytotoxicity against cancer cell lines like HepG2 and HT-29.

Inhibition of Enzymes Linked to Cancer Cell Proliferation

A key mechanism of action for the anticancer properties of these derivatives is the inhibition of enzymes that play a crucial role in cancer cell proliferation. ontosight.ai Research has indicated that some derivatives can induce apoptosis (programmed cell death) in cancer cells. For example, in vitro studies have shown that 5-Bromo-1H-imidazole-2-carbonitrile can induce apoptosis in MCF-7 breast cancer cells. The mechanism is thought to involve the inhibition of specific enzymes and disruption of cellular processes.

Table 2: Anticancer Activity of Selected this compound Derivatives

Compound/DerivativeCancer Cell Line(s)Observed EffectReference(s)
1,4-Dimethyl-1H-imidazole-2-carbonitrile (as a precursor for imidazolium salts)HepG2, HT-29Significant cytotoxicity
5-Bromo-1H-imidazole-2-carbonitrileMCF-7 (breast cancer)Induction of apoptosis, suppressed tumor growth in vivo

Antiviral and Antiparasitic Activities

The biological activities of this compound derivatives also extend to antiviral and antiparasitic applications. The broad therapeutic potential of the imidazole core has led to the development of various synthetic imidazoles that are used in antifungal, antiprotozoal, and antihypertensive medications. irjmets.com While specific research focusing solely on the antiviral and antiparasitic activities of this compound is less extensive, the general class of imidazole derivatives has shown promise in these areas. For example, some imidazole derivatives have been investigated for their antiviral properties against poliovirus.

Activity Against Specific Viruses (e.g., Poliovirus) and Parasites (Trypanosoma cruzi)

The imidazole nucleus is a key pharmacophore in a number of drugs and has been a focus of research for developing new therapeutic agents against viral and parasitic infections.

Some imidazole derivatives have shown potential antiviral activity. For instance, certain 5-phenylisothiazole (B86038) derivatives, which can be synthesized from imidazole precursors, have demonstrated activity against poliovirus. smolecule.com Additionally, research into 2-aryl-1-hydroxyimidazoles has revealed their promising antiviral activity against a range of orthopoxviruses, including the variola virus, the causative agent of smallpox. nih.gov The lead compound in this study, 1-hydroxy-2-(4-nitrophenyl)imidazole, exhibited high selectivity against the vaccinia virus. nih.gov Other studies have also reported the antiviral potential of imidazole derivatives against viruses such as Zika virus, HIV, and Dengue virus. nih.govnih.govresearchgate.net

In the realm of antiparasitic research, derivatives of this compound have shown notable activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.gov Chagas disease is a major health concern in many Latin American countries. nih.gov Studies have identified imidazole-based compounds that exhibit significant in vitro activity against different forms of the T. cruzi parasite, with some derivatives showing potency comparable or superior to the current standard drug, benznidazole. nih.gov For example, a series of imidazole derivatives were evaluated for their activity against intracellular forms of T. cruzi, with several compounds demonstrating promising inhibitory concentrations. nih.gov Specifically, some nitroimidazole derivatives, such as megazol, have been shown to be highly potent against T. cruzi epimastigotes. uchile.cl The mechanism of action for some of these compounds is believed to involve the inhibition of essential parasite enzymes or acting as thiol scavengers, particularly for trypanothione. uchile.cl

Table 1: Antiviral and Antiparasitic Activities of Selected Imidazole Derivatives

Compound/Derivative Class Target Organism Observed Activity Reference
5-Phenylisothiazole derivatives Poliovirus Antiviral activity smolecule.com
2-Aryl-1-hydroxyimidazoles Orthopoxviruses (e.g., Variola virus, Vaccinia virus) Promising antiviral activity, high selectivity nih.gov
Imidazole derivatives Trypanosoma cruzi Significant in vitro activity against various parasite forms nih.gov
Nitroimidazole derivatives (e.g., Megazol) Trypanosoma cruzi High potency against epimastigotes uchile.cl

Molecular Hybridization Strategies for Enhanced Biological Activity

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single molecule. This approach aims to create new chemical entities with improved affinity, efficacy, and a better resistance profile. The this compound scaffold has been a valuable component in such hybridization strategies.

Researchers have successfully synthesized hybrid molecules incorporating the imidazole moiety with other heterocyclic systems like pyrazole (B372694), pyrimidine (B1678525), and triazine to enhance biological activities. tandfonline.comacs.org For example, the fusion of a pyrazole moiety with an imidazole ring has been explored, although in some cases, this led to a decrease in cytotoxic activity. tandfonline.com Conversely, combining the imidazole scaffold with a pyrimidine ring has shown elevated activity in certain derivatives. tandfonline.com

The hybridization of benzimidazole (B57391) and pyrazole structural motifs has also been investigated, leading to the synthesis of novel compounds with anti-inflammatory and antioxidant properties. acs.org This strategy of combining bioactive structural motifs aims to produce new chemical entities with enhanced potency. acs.org For instance, a hybrid molecule possessing a para-nitrophenyl (B135317) moiety attached to a pyrazole scaffold demonstrated superior anti-inflammatory activity compared to the standard drug, diclofenac (B195802) sodium. acs.org Another hybrid, featuring a para-bromophenyl group integrated at the pyrazole ring, exhibited the highest antioxidant activity among the tested compounds. acs.org These studies highlight the potential of molecular hybridization to generate novel and potent therapeutic agents based on the this compound framework.

Enzyme Inhibition and Receptor Interaction Studies

The interaction of this compound derivatives with various enzymes and receptors is a key area of research, providing insights into their mechanisms of action and therapeutic potential.

Modulation of Enzyme Activities (e.g., Cytochrome P450 enzymes)

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide range of endogenous and exogenous compounds, including drugs. The inhibition of CYP enzymes by imidazole derivatives can lead to significant drug-drug interactions. Several antifungal agents containing an imidazole moiety, such as ketoconazole (B1673606), clotrimazole, and miconazole, are known to be potent inhibitors of various CYP isoforms. nih.gov

Studies have shown that imidazole derivatives can exhibit selective inhibition of different CYP enzymes. For example, ketoconazole is a selective inhibitor of CYP3A4, while other imidazole-containing antifungals can inhibit multiple isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1. nih.gov The inhibitory potential of these derivatives is an important consideration in drug development to avoid adverse effects. Some newly synthesized imidazole derivatives have been specifically designed to have low inhibition profiles for various human cytochrome P450 isoforms to minimize the risk of drug-drug interactions. researchgate.net

Table 2: Inhibition of Cytochrome P450 Isoforms by Antifungal Imidazole Derivatives

Imidazole Derivative Inhibited CYP Isoform(s) Potency (Ki or IC50) Reference
Ketoconazole CYP3A4 Selective inhibitor nih.gov
Clotrimazole CYP3A4 Ki = 0.02 µM nih.gov
Miconazole CYP2B6, CYP2C19, CYP3A4 Ki = 0.05 µM, 0.05 µM, 0.03 µM nih.gov
Sulconazole CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6 Ki = 0.4 µM, 0.04 µM, 0.01 µM, 0.008 µM, 0.40 µM nih.gov
Tioconazole CYP1A2, CYP2C19, CYP2E1, CYP3A4 Ki = 0.4 µM, 0.04 µM, 0.4 µM, 0.02 µM nih.gov

Development of Metallo-β-lactamase Inhibitors

The emergence of bacterial resistance to β-lactam antibiotics, largely due to the production of metallo-β-lactamases (MBLs), is a serious global health threat. Researchers have identified 1H-imidazole-2-carboxylic acid, a close analog of this compound, as a core structure for developing potent MBL inhibitors. nih.govnih.gov

Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives has led to the development of compounds that can effectively inhibit various MBLs, particularly the VIM (Verona integron-encoded metallo-β-lactamase) and NDM (New Delhi metallo-β-lactamase) types. nih.govnih.gov These inhibitors work by binding to the active site of the MBL, preventing the hydrolysis of β-lactam antibiotics. Some optimized derivatives have shown the ability to reverse carbapenem resistance in Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov For example, certain compounds have demonstrated potent inhibition of VIM-2 and VIM-5 with IC50 values in the nanomolar range. nih.gov

Anti-inflammatory and Antioxidant Potential

Derivatives of this compound have demonstrated significant potential as anti-inflammatory and antioxidant agents. Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases.

Several studies have reported the anti-inflammatory activity of imidazole derivatives. researchgate.nettandfonline.com For instance, novel benzimidazolylpyrano[2,3-d] nih.govnih.govthiazolocarbonitriles have been synthesized and shown to possess appreciable in vitro anti-inflammatory activity. nih.gov The evaluation of these compounds often involves assays that measure the inhibition of protein denaturation, a known cause of inflammation. acs.org Some imidazole-based compounds have exhibited anti-inflammatory effects comparable to or even exceeding that of standard drugs like celecoxib. tandfonline.com

The antioxidant properties of imidazole derivatives have also been a subject of investigation. researchgate.netresearchgate.net The antioxidant activity is often evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. researchgate.net Some synthesized benzimidazole-tethered pyrazoles have shown promising radical-scavenging activity. acs.org Furthermore, 2-mercaptobenzo[d]imidazole analogs have been found to exert potent antioxidant effects against various reactive oxygen species. mdpi.com

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have provided valuable insights for the design of more potent and selective compounds.

In the context of MBL inhibitors, SAR analyses have revealed that the 1H-imidazole-2-carboxylic acid core is a critical metal-binding pharmacophore. nih.gov Replacing this core with other structurally similar groups generally leads to decreased MBL inhibition. nih.gov Further SAR studies have identified specific substitutions on the imidazole ring that enhance inhibitory potency. nih.gov

For anticancer applications, SAR studies have indicated that modifications to the imidazole ring can significantly enhance biological activity. For instance, in a series of imidazole-integrated 1,2,4-oxadiazoles coupled with piperazines, the nature and position of substituents on the phenyl ring attached to the oxadiazole moiety were found to influence the cytotoxic effects against various cancer cell lines. nih.gov

In the development of antifungal agents, SAR studies of novel biphenyl (B1667301) imidazole derivatives have shown that specific substitutions are crucial for potent activity against Candida albicans and Cryptococcus neoformans. researchgate.net These studies help in the rational design of new derivatives with improved efficacy and reduced toxicity. researchgate.net

Influence of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of this compound derivatives are profoundly influenced by the nature and position of their substituents. The electronic and steric properties of these appended groups play a crucial role in the molecule's ability to interact with biological targets such as enzymes or receptors. ontosight.ai

For instance, the introduction of a halogen, like bromine or chlorine, can enhance the biological activity. 5-Bromo-1H-imidazole-2-carbonitrile has been noted for its diverse biological activities in medicinal chemistry. The bromine atom, along with the nitrile group, can form strong interactions with biological molecules, potentially leading to the inhibition of enzymes or the disruption of cellular processes. Similarly, 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile has been evaluated for its potential as an antifungal agent, with its structure suggesting possible interactions with biological targets. smolecule.com The chloro group in this derivative can undergo nucleophilic substitution reactions, allowing for further modifications to enhance biological activity. smolecule.com

Substituents on the nitrogen atom of the imidazole ring also significantly impact bioactivity. The presence of a 1-(4-Fluoro-phenyl) group and a 5-(4-methanesulfonyl-phenyl) group in 1-(4-Fluoro-phenyl)-5-(4-methanesulfonyl-phenyl)-1H-imidazole-2-carbonitrile highlights how multiple substitutions can be combined. ontosight.ai The fluorine and methanesulfonyl groups can affect the molecule's lipophilicity and potential interactions with biological targets, which may enhance bioavailability. ontosight.ai

In the context of anticancer activity, a series of imidazole-oxadiazole-piperazine hybrids were synthesized from 5-chloro-4-(p-tolyl)-1H-imidazole-2-carbonitrile. nih.gov One derivative, compound 5w, which incorporates these complex substituents, showed potent antiproliferative activity against a range of cancer cell lines, with IC50 values as low as 7.51 ± 1.1 µM. nih.gov This demonstrates that large, complex substituents can lead to highly potent compounds. Other derivatives in the same study, such as 5k, 5o, 5p, and 5q, displayed selective cytotoxicity towards breast cancer cells (MDA-MB-231). nih.gov This highlights that specific substituent patterns can govern not only the potency but also the selectivity of the compounds against different cancer cell types.

The table below summarizes the influence of various substituents on the biological activity of this compound derivatives.

Compound NameSubstituentsBiological ActivityResearch Findings
5-Bromo-1H-imidazole-2-carbonitrile5-BromoAnticancer, AntimicrobialInduces apoptosis in MCF-7 breast cancer cells (IC50 ~25.72 µM). The bromine and nitrile groups are key for interaction with molecular targets.
4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile4-Chloro, 5-(p-tolyl)Antifungal, AntitumorShows efficacy against various fungal strains and potential antitumor properties through enzyme inhibition. smolecule.com
1-(4-Fluoro-phenyl)-5-(4-methanesulfonyl-phenyl)-1H-imidazole-2-carbonitrile1-(4-Fluoro-phenyl), 5-(4-methanesulfonyl-phenyl)Potential Anti-inflammatory, Antimicrobial, AnticancerFluorine and methanesulfonyl groups may enhance bioavailability and target interaction. ontosight.ai
Imidazole-oxadiazole-piperazine hybrid (Compound 5w)Derived from 5-chloro-4-(p-tolyl)-1H-imidazole-2-carbonitrileAnticancerPotent antiproliferative activity against multiple cancer cell lines (IC50: 7.51 ± 1.1 to 33.67 ± 1.4 µM). nih.gov
Imidazole-oxadiazole-piperazine hybrids (Compounds 5k, 5o, 5p, 5q)Derived from 5-chloro-4-(p-tolyl)-1H-imidazole-2-carbonitrileAnticancerDisplayed selective cytotoxicity towards MDA-MB-231 breast cancer cells. nih.gov

Positional Isomerism and its Effect on Bioactivity

Positional isomerism, which involves the differential placement of substituents on the imidazole ring, significantly affects the molecular interactions and, consequently, the biological activity of this compound derivatives. The specific arrangement of functional groups dictates the molecule's three-dimensional shape, electronic distribution, and ability to bind to the active sites of target proteins.

A clear example of the importance of substituent positioning can be seen when comparing isomers. While not a this compound, a relevant study on the 2H-chromenylurea series showed that moving a 1-(p-tolyl)-3-tert-butyl-1H-pyrazol-5-amine group resulted in a greater than 90% loss of TNF-α inhibitory activity, underscoring the critical nature of precise substituent placement for target binding. This principle is applicable to the imidazole series as well.

For this compound derivatives, the steric and electronic effects of a substituent at one position can be vastly different from the effects at another. For example, the steric environment created by a 1,4-dimethyl substitution is distinct from that of a 1,2-dimethyl substitution, which can alter binding interactions with biological targets. The electron-withdrawing effect of the cyano group at the C2 position influences the reactivity and properties of the entire ring system.

In the synthesis of imidazole derivatives, the regioselectivity of reactions is crucial and often influenced by the position of existing groups. For instance, the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides was found to be regiocontrolled by the presence of a hydroxyl group at the ortho position of an aryl substituent. acs.org When the hydroxyl group was moved to the meta or para position, different products (pyrazines) were formed, demonstrating that the position of even a single functional group can direct the outcome of a reaction and thus the structure of the final molecule. acs.org

The table below illustrates the effect of positional isomerism on the properties and synthesis of imidazole derivatives, which in turn affects their potential bioactivity.

Compound SeriesIsomeric DifferenceEffect on Property/ActivityResearch Finding
2H-Chromenylurea derivativesPositional isomers of the 1-(p-tolyl)-3-tert-butyl-1H-pyrazol-5-amine substituent>90% loss of TNF-α inhibitory activityHighlights the necessity of precise substituent positioning for biological activity.
Dimethyl-1H-imidazole-2-carbonitrile1,4-dimethyl vs. 1,2-dimethyl substitutionCreates a distinct steric environmentAlters potential binding interactions with biological targets.
Hydroxybenzylidene imine derivativesOrtho-hydroxyl vs. Meta/Para-hydroxyl substituentDirects reaction to form imidazoles vs. pyrazinesThe position of the hydroxyl group is critical for the regioselective synthesis of imidazole derivatives. acs.org

Applications in Advanced Chemical Synthesis

Role as a Versatile Building Block in Organic Synthesis

1H-Imidazole-2-carbonitrile is a multifaceted building block in organic synthesis. Its structure contains an imidazole (B134444) ring, which is highly active and can participate in a variety of chemical reactions, including nucleophilic substitution and cyclization. quinoline-thiophene.com The imidazole core is an amphoteric heterocycle, possessing both a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen, which allows for diverse reactivity. ias.ac.in This dual nature makes it a flexible reagent in a wide array of organic transformations. ias.ac.in

The compound is often derived from versatile starting materials like diaminomaleonitrile (B72808) (DAMN), a tetramer of hydrogen cyanide. acs.orgbenthamscience.com The synthesis of imidazole derivatives from DAMN underscores the accessibility and fundamental importance of this structural motif in prebiotic and synthetic chemistry. acs.orgbenthamscience.comresearchgate.net The nitrile group (-C≡N) on the imidazole ring is a key functional handle, enabling transformations into various other functional groups or participation in cycloaddition reactions to form new heterocyclic systems. For instance, the nitrile group can be involved in cyclization to form complex heterocycles. This reactivity allows chemists to introduce other functional groups at specific positions, thereby constructing more intricate organic molecules. quinoline-thiophene.com

Precursor for Diverse Heterocyclic Compounds

The unique chemical properties of this compound and its derivatives make them valuable precursors for a wide range of other heterocyclic systems. These compounds are important intermediates for synthesizing novel and synthetically useful heterocycles that are otherwise difficult to obtain. The imidazole ring can act as a scaffold upon which other rings are fused or attached, leading to compounds with significant chemical and biological diversity.

The imidazole-2-carbonitrile framework is instrumental in the synthesis of other important azole heterocycles like pyrazoles and isothiazoles.

Pyrazoles: While numerous methods exist for pyrazole (B372694) synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazine, the use of imidazole-based synthons offers unique pathways. youtube.comnih.gov For example, substituted pyrazoles can be formed through multi-component procedures involving cycloaddition reactions where a nitrile-containing fragment can be a key reactant. organic-chemistry.org The synthesis of 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles highlights the role of the carbonitrile group in building the pyrazole system. nih.gov In some strategies, the imidazole ring itself can be a precursor. For example, ring transformation reactions or multi-step sequences starting from imidazole derivatives can yield highly substituted pyrazoles. nih.gov

Isothiazoles: Isothiazoles are another class of heterocycles accessible from imidazole precursors. The synthesis often relies on the reaction of an imidazole derivative with a sulfur-containing reagent. organic-chemistry.org For instance, research has shown that reacting a substituted imidazole with 3-chloroisothiazole (B170628) can yield isothiazole (B42339) derivatives. This suggests a pathway where the imidazole moiety acts as a nucleophile or a building block that is incorporated into the final isothiazole structure. The synthesis of isothiazoles often involves creating the N-S bond through cyclization, and the nitrogen atoms within the imidazole ring can facilitate such transformations under specific reaction conditions. organic-chemistry.org

Table 1: Synthesis of Heterocycles from Imidazole Precursors
Target HeterocycleGeneral ApproachKey Imidazole Precursor FeatureReference
PyrazolesMulti-component reactions and cycloadditions.Carbonitrile group as a reactive site for cyclization. nih.govorganic-chemistry.org
IsothiazolesReaction with sulfur-containing reagents like 3-chloroisothiazole.Imidazole ring acts as a nucleophilic building block.

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds with significant interest in medicinal chemistry. sci-hub.se Their synthesis can be achieved through various pathways, often starting from thiophene (B33073) derivatives. A common method involves the cyclocondensation of 2-aminothiophene-3-carbonitrile (B183302) with reagents like formamide (B127407) or formic acid. encyclopedia.pub

The connection to this compound can be established through multi-step synthetic sequences. For instance, the interaction of 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile with reagents like ethyl 2-isothiocyanatoacetate can lead to the formation of a condensed system containing both pyrimidine (B1678525) and imidazole fragments, resulting in complex molecules like 5-thioxo-6,8,10,11-tetrahydro-5H-imidazo[1,2-c]thiopyrano[4',3':4,5]-thieno[3,2-e]pyrimidin-2(3H)-one. nih.gov This demonstrates how the imidazole core can be integrated with a thiophene nucleus to build elaborate fused systems.

Development of Novel Organic Materials

The structural and electronic properties of this compound make it a valuable precursor for the development of novel organic materials with specialized applications.

Ionic Liquids: Imidazole derivatives are fundamental to the creation of ionic liquids. researchgate.net 1,3-disubstituted imidazolium (B1220033) salts are a major class of ionic liquids, prized for their use as environmentally friendly solvents and catalysts in organic synthesis. researchgate.net The synthesis of these materials often involves the quaternization of an N-substituted imidazole. Precursors like 1,4-dimethyl-1H-imidazole-2-carbonitrile can be used to synthesize imidazolium salts that have applications beyond solvents, including potential use in medicinal chemistry.

Energetic Materials: High-nitrogen compounds are a focus of research in energetic materials due to their high heats of formation and the generation of environmentally benign N₂ gas upon decomposition. The imidazole ring, rich in nitrogen, is an excellent scaffold for such materials. A notable example is the synthesis of 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD) from 2-amino-1H-imidazole-4,5-dicarbonitrile. mdpi.com TCAD is a high-nitrogen compound with very high thermal stability, making it a promising starting material for a new class of energetic compounds and a potential component in gas generants or pyrotechnic fire extinguishers. mdpi.com

Materials with Specific Properties: The imidazole structure can be integrated into polymers and other materials to confer specific properties. quinoline-thiophene.com Introducing the this compound moiety into a polymer structure can enhance thermal stability or alter optical and electronic characteristics, making it useful in the field of materials science. quinoline-thiophene.com

Table 2: Applications of this compound in Materials Science
Material TypeApplication/Role of Imidazole-2-carbonitrileExample CompoundReference
Ionic LiquidsPrecursor to imidazolium salts used as green solvents and catalysts.1,3-disubstituted imidazolium salts researchgate.net
Energetic MaterialsCore structure for high-nitrogen compounds with high thermal stability.2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD) mdpi.com
PolymersMonomer or additive to enhance thermal, optical, or electronic properties.Imidazole-containing polymers quinoline-thiophene.com

Environmental Research and Monitoring Aspects of 1h Imidazole 2 Carbonitrile Derivatives

Environmental Fate and Persistence Studies

The environmental fate and persistence of 1H-imidazole-2-carbonitrile derivatives are governed by a combination of biotic and abiotic degradation processes. These processes determine the duration for which these compounds and their metabolites remain in the environment. Key degradation pathways include microbial degradation, hydrolysis, and photolysis.

One of the most well-studied derivatives is 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM), a principal metabolite of the fungicide cyazofamid (B129060). Studies have shown that the dissipation of cyazofamid in soil is influenced by adsorption, hydrolysis, and microbial degradation researchgate.net. The application of biochar, for instance, has been observed to enhance the dissipation of cyazofamid but can lead to a significant increase in the residual amounts of its more toxic metabolite, CCIM researchgate.net. This highlights the complexity of predicting the environmental persistence of these compounds, as soil amendments can alter their degradation pathways and lead to the accumulation of potentially more hazardous byproducts.

The persistence of these derivatives is often quantified by their half-life (DT50) in different environmental compartments. For instance, in field trials, the half-life of cyazofamid in soil has been reported to be in the range of 3.6 to 6.9 days researchgate.net. The degradation of these compounds can lead to the formation of various transformation products. For cyazofamid, the terminal major degradation products in soil are identified as CCIM and 4-chloro-5-(4-carboxyphenyl)-1H-imidazole-2-carbonitrile (CTCA) nih.gov.

Table 1: Degradation Pathways of this compound Derivatives

Degradation PathwayDescriptionInfluencing FactorsKey Metabolites
Microbial Degradation Breakdown of the compound by soil microorganisms.Soil type, microbial population, temperature, moisture.Varies depending on the parent compound and microbial species.
Hydrolysis Chemical breakdown due to reaction with water. The nitrile group can be hydrolyzed to a carboxylic acid.pH, temperature.Carboxylic acid derivatives.
Photolysis Degradation by sunlight.Light intensity, presence of photosensitizers.Can lead to the formation of various photoproducts.

Leaching Behavior in Soil and Groundwater

The potential for this compound derivatives to move through the soil profile and contaminate groundwater is a significant environmental concern. Leaching is influenced by the compound's solubility in water, its adsorption to soil particles, and the properties of the soil itself, such as organic matter content, clay content, and pH europa.eu.

Research on cyazofamid indicates that the parent compound has limited mobility in soil environments, which is attributed to its strong affinity for adsorption to soil particles and biotic degradation nih.gov. It is often tightly adsorbed in the upper layers of the soil, which reduces its potential to leach into deeper soil layers and groundwater nih.gov. However, the situation can be different for its metabolites. The degradation product CTCA is expected to be more persistent and mobile in soils, and therefore, it may have a higher potential to contaminate groundwater through leaching or surface water via runoff nih.gov.

The application of soil amendments like biochar can also influence the leaching behavior. While biochar can enhance the degradation of the parent compound, it has been shown to drastically increase the residual amount of the metabolite CCIM, raising concerns about the build-up of more toxic metabolites in the soil researchgate.net.

Table 2: Factors Influencing the Leaching Potential of this compound Derivatives

FactorInfluence on Leaching
Water Solubility Higher solubility generally leads to increased leaching potential.
Soil Adsorption (Koc) Stronger adsorption to soil organic carbon (lower Koc) reduces leaching.
Persistence (Half-life) Longer half-life provides more time for the compound to leach.
Soil Type Sandy soils with low organic matter allow for greater leaching than clay soils with high organic matter.
Rainfall and Irrigation Higher water flow through the soil profile increases the potential for leaching.

Analytical Methodologies for Environmental Quantification

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound derivatives in environmental matrices such as soil and water. The complexity of these matrices requires robust sample preparation techniques to remove interfering substances and sophisticated analytical instrumentation for precise quantification.

The most widely used analytical technique for the determination of these compounds is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) . This method offers high selectivity and sensitivity, allowing for the detection of trace levels of the target analytes. For the analysis of cyazofamid and its metabolite CCIM in soil and water, a rapid and robust LC-MS/MS method has been established nih.gov.

Sample preparation is a critical step in the analytical workflow. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective sample preparation approach for extracting pesticide residues from various matrices, including soil and agricultural products researchgate.netnih.gov. For water samples, liquid-liquid extraction with solvents like dichloromethane (B109758) is commonly employed nih.gov.

The performance of these analytical methods is validated through parameters such as linearity, recovery, and limits of quantification (LOQ). For cyazofamid and CCIM, method LOQs in soil and crop samples have been reported to be as low as 2 ng/g and 5 ng/g, respectively, while for water samples, LOQs of 0.02 ng/mL and 0.05 ng/mL have been achieved nih.govnih.gov.

Table 3: Analytical Parameters for the Quantification of Cyazofamid and CCIM

ParameterSoil/Crop SamplesWater Samples
Analytical Technique LC-MS/MSLC-MS/MS
Sample Preparation QuEChERSDichloromethane extraction
LOQ (Cyazofamid) 2 ng/g0.02 ng/mL
LOQ (CCIM) 5 ng/g0.05 ng/mL
Recovery (Cyazofamid) 80.2% - 105.1%-
Recovery (CCIM) 75.1% - 99.1%-

Residue Monitoring in Agricultural Contexts

Monitoring the residues of this compound derivatives in agricultural products is crucial for ensuring food safety and assessing consumer exposure. These monitoring programs provide data for setting Maximum Residue Limits (MRLs), which are the highest levels of a pesticide residue that are legally tolerated in or on food or feed.

Field trials are conducted to determine the dissipation rate and residue levels of these compounds in various crops under typical agricultural practices. For instance, in a study on Korean cabbage grown in a greenhouse, the biological half-life of cyazofamid was determined to be 3.18 days nih.gov. The residue levels of cyazofamid and its metabolite CCIM have been monitored in a variety of crops, including grapes, tomatoes, and turnips researchgate.netresearchgate.net. In grapes, the degradation half-lives of cyazofamid were found to be between 4.3 and 7.8 days researchgate.net.

The results from these residue studies are used to perform dietary risk assessments. For cyazofamid, a risk assessment study showed a hazard quotient of less than 100%, indicating a low risk to consumers under the tested conditions nih.gov. The establishment of MRLs for these compounds is a key outcome of the residue monitoring and risk assessment process. For example, the Ministry of Food and Drug Safety (MFDS) in Korea has set an MRL of 2.0 mg/kg for cyazofamid in Korean cabbage nih.gov.

Table 4: Residue Data for Cyazofamid and its Metabolite CCIM in Agricultural Products

CropHalf-life of Cyazofamid (days)MRL (mg/kg)Reference
Korean Cabbage3.182.0 (MFDS, Korea) nih.gov
Grapes4.3 - 7.8- researchgate.net
Tomato12.2 - 18.3- researchgate.net

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and sustainable synthetic routes is paramount for unlocking the potential of 1H-Imidazole-2-carbonitrile. Future research will likely focus on overcoming the limitations of current methods, which can involve harsh conditions or expensive reagents. google.com

Key areas for exploration include:

Advanced Catalytic Methods : Research into novel catalysts can significantly improve the efficiency and selectivity of imidazole (B134444) synthesis. numberanalytics.com Recent advancements have highlighted the potential of copper and palladium catalysts. numberanalytics.com Future work could explore a wider range of metal-based catalysts, such as ruthenium complexes, which have shown high efficiency in the synthesis of other substituted imidazoles. bohrium.com The use of N-heterocyclic carbene (NHC) catalysts also presents a promising avenue for synthesizing imidazole derivatives under mild conditions.

Green Chemistry Approaches : A shift towards more environmentally benign synthetic methods is crucial. This includes the development of solvent-free reactions and the use of renewable feedstocks. numberanalytics.com Microwave-assisted synthesis, for instance, has been shown to produce high yields of imidazole derivatives in significantly reduced reaction times. smolecule.com

Multicomponent Reactions (MCRs) : MCRs offer an efficient way to generate molecular complexity from simple starting materials in a single step. rsc.org Designing new MCRs for this compound and its derivatives could streamline their production. For example, four-component reactions have been successfully used to synthesize 1,2,4-trisubstituted 1H-imidazoles. organic-chemistry.org

Continuous Flow Systems : For scalability and improved process control, continuous flow reactors offer significant advantages over traditional batch reactors. These systems allow for precise temperature and residence time management, potentially leading to higher yields and reduced solvent waste.

Table 1: Comparison of Catalytic Systems for Imidazole Synthesis

Catalyst TypeAdvantagesPotential for this compound Synthesis
Lewis Acids (e.g., ZnCl₂, AlCl₃) Enhance reaction rates and selectivity. Optimization of existing cyclization reactions.
N-Heterocyclic Carbenes (NHCs) Operate under mild conditions, high selectivity.Development of novel organocatalytic routes.
Transition Metals (e.g., Cu, Pd, Ru) High efficiency and selectivity. numberanalytics.combohrium.comExploration of cross-coupling and cycloaddition reactions. bohrium.com
Nanocatalysts (e.g., Cu₂O/Fe₃O₄) High catalytic efficiency, reusability, wide active surface area. sci-hub.boxApplication in efficient and sustainable multicomponent synthesis reactions. sci-hub.box

Deeper Mechanistic Understanding of Biological Interactions

While various imidazole derivatives exhibit a broad spectrum of biological activities, a detailed mechanistic understanding of how this compound specifically interacts with biological targets is a critical area for future research. nih.gov

Future investigations should focus on:

Enzyme Inhibition Studies : The imidazole scaffold is a known component of enzyme active sites, such as in histidine. wikipedia.org Research should be directed at identifying specific enzymes that this compound and its derivatives can inhibit. This involves screening against panels of enzymes, followed by detailed kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Protein-Ligand Binding Analysis : Techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide atomic-level insights into how these compounds bind to their protein targets. smolecule.com This structural information is invaluable for understanding the key interactions that drive biological activity.

Molecular Docking and Computational Studies : In silico methods can predict the binding modes and affinities of imidazole carbonitrile derivatives with various biological targets. smolecule.com These computational approaches can guide the synthesis of more potent and selective compounds, saving time and resources in the drug discovery process.

Cellular Pathway Modulation : Research is needed to elucidate how these compounds affect cellular signaling pathways. This could involve studying their impact on processes like cell proliferation, apoptosis, and inflammation to understand their therapeutic potential fully.

Design of Next-Generation Imidazole Carbonitrile-Based Therapeutic Agents

The structural and chemical properties of the imidazole ring make it a "privileged scaffold" in medicinal chemistry. nih.gov Building upon the this compound core, future research can focus on designing novel therapeutic agents with enhanced efficacy and specificity.

Potential therapeutic areas include:

Anticancer Agents : Numerous imidazole-containing compounds have shown promise as anticancer agents by targeting various mechanisms, including microtubule assembly, protein kinases, and histone deacetylases. nih.gov Future work could involve synthesizing libraries of this compound derivatives and screening them for activity against a range of cancer cell lines.

Antimicrobial Agents : Imidazole derivatives are known for their antifungal and antibacterial properties. smolecule.com There is a pressing need for new antibiotics to combat resistant strains, and this compound provides a starting point for developing novel antimicrobial compounds. smolecule.com

Antiviral Agents : Some imidazole derivatives have demonstrated antiviral activity. rsc.org Given the constant threat of viral pandemics, exploring the potential of this compound-based compounds against various viruses is a worthy endeavor. ontosight.ai

Table 2: Potential Therapeutic Applications of Imidazole Carbonitrile Derivatives

Therapeutic AreaTarget/Mechanism of ActionResearch Focus
Oncology Tubulin polymerization, Kinase inhibition, p53-MDM2 interaction. nih.govSynthesis of derivatives with improved cytotoxicity and target specificity. nih.gov
Infectious Diseases Enzyme inhibition, Disruption of microbial cell membranes. smolecule.comDevelopment of novel antibiotics and antifungals to address resistance. smolecule.com
Inflammatory Diseases Inhibition of pro-inflammatory cytokines, p38 MAP kinase inhibition. nih.govDesign of potent anti-inflammatory agents with minimal side effects. nih.gov
Virology Inhibition of viral replication enzymes, Blocking viral entry. rsc.orgontosight.aiScreening for activity against a broad spectrum of viruses. rsc.org

Development of Advanced Materials with Tunable Properties

Beyond pharmaceuticals, the unique electronic and structural properties of this compound make it an attractive candidate for the development of advanced materials. numberanalytics.comchemimpex.com

Future research directions in materials science include:

Imidazole-Based Polymers : Incorporating the this compound moiety into polymer backbones could lead to materials with unique properties, such as high thermal stability and ionic conductivity. numberanalytics.com These materials could find applications in batteries, fuel cells, and other electrochemical devices.

Functionalized Surfaces : Imidazole-functionalized surfaces are being explored for applications in catalysis and sensing. numberanalytics.com The nitrile group on this compound offers an additional site for modification, allowing for the fine-tuning of surface properties.

Energetic Materials : High-nitrogen compounds are of great interest as energetic materials. The synthesis of compounds like 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) from imidazole-dicarbonitrile precursors highlights the potential for this class of compounds in pyrotechnics and as a basis for new explosives. mdpi.com

Non-Linear Optical (NLO) Materials : The non-centrosymmetric crystal structure and significant dipole moment of some imidazole carbonitrile isomers suggest their potential for use in NLO applications, such as frequency doubling in lasers. researchgate.net

Investigation of Environmental Remediation Strategies for Related Compounds

As the use of imidazole-based compounds increases, it is essential to consider their environmental fate and develop strategies for their remediation. nih.govmdpi.com While some imidazole compounds can be harmful to aquatic organisms, research has shown that they can be removed from water through various methods. nih.govresearchgate.net

Future research in this area should include:

Biodegradation Studies : Investigating the microbial degradation pathways of this compound and related compounds is crucial for understanding their persistence in the environment. mdpi.com Identifying microorganisms capable of breaking down these compounds could lead to bioremediation strategies.

Advanced Oxidation Processes (AOPs) : AOPs, such as UV/H₂O₂ treatment, have proven effective in removing imidazole-based compounds from water. nih.govresearchgate.net Future work could optimize these processes for this compound and investigate the toxicity of any resulting by-products, as some degradation products can be more toxic than the parent compound. researchgate.net

Adsorption Technologies : Developing novel adsorbents for the removal of imidazole derivatives from wastewater is another promising approach. For example, imidazole-functionalized polyamides have shown high efficiency in removing heavy metals like mercury from water. bohrium.com Similar materials could be designed to target this compound and related organic pollutants.

Phytoremediation : The use of plants to remove pollutants from soil and water, known as phytoremediation, is a green and cost-effective technology that could be explored for imidazole-based contaminants. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-Imidazole-2-carbonitrile, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : this compound derivatives are typically synthesized via cyclization reactions using nitrile precursors or functionalization of imidazole cores. For example, manganese(IV) oxide in dichloromethane (DCM) at room temperature achieves 85% yield for related imidazole-carbaldehyde derivatives . Optimization involves adjusting catalysts (e.g., Ru complexes for redox-active conditions), solvent polarity, and reaction time. Screening under inert atmospheres (N₂/Ar) and monitoring via TLC/HPLC ensures reaction progress.

Q. How can researchers characterize the molecular structure of this compound derivatives using X-ray diffraction (XRD) and software like SHELXL?

  • Methodological Answer : Single-crystal XRD with SHELXL refinement is standard for structural determination. Key steps include:

  • Growing high-quality crystals via vapor diffusion or slow evaporation.
  • Collecting diffraction data (e.g., Mo-Kα radiation, 100 K).
  • Using SHELXL for refinement, incorporating constraints for disorder or hydrogen bonding . ORTEP-3 can visualize thermal ellipsoids and validate geometry .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Refer to GHS classifications: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation (H315, H319). Use fume hoods to avoid inhalation (H335). Store in airtight containers at 2–8°C, segregated from oxidizing agents. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. What methodologies are effective in resolving contradictory spectral data (e.g., NMR, IR) observed in this compound derivatives?

  • Methodological Answer : Discrepancies in NMR/IR data may arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • DFT calculations (e.g., B3LYP/6-31G*) to predict spectra and compare with experimental results.
  • Cross-validation using LCMS (e.g., [M+H]+ peaks) and elemental analysis (%C/H/N) .

Q. How can researchers utilize high-throughput crystallographic pipelines involving SHELXC/D/E for structural analysis of imidazole derivatives under twinning or high-resolution conditions?

  • Methodological Answer : For twinned crystals, SHELXD (dual-space algorithm) and SHELXE (density modification) enable phasing. Steps:

  • Process data with SHELXC to generate input files.
  • Run SHELXD for substructure determination (e.g., heavy atoms).
  • Refine with SHELXE, applying TWIN commands for twin-law correction. High-resolution data (≤1.0 Å) benefit from anisotropic displacement parameters and Hirshfeld surface analysis .

Q. What strategies are recommended for designing and synthesizing novel this compound analogs with targeted substituents to modulate electronic or steric properties?

  • Methodological Answer : Substituent effects are guided by Hammett constants (σ) and steric parameters (Es). For example:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position enhance electrophilicity.
  • Bulkier substituents (e.g., p-tolyl) require Pd-catalyzed cross-coupling (Suzuki-Miyaura) with boronic acids . Computational tools (e.g., molecular docking) predict bioactivity trends .

Q. How should researchers approach the optimization of catalytic systems (e.g., transition metal catalysts) for the synthesis of imidazole-carbonitrile hybrids under green chemistry principles?

  • Methodological Answer : Green synthesis strategies include:

  • Using Ru(bpp)(pydic) catalysts for aerobic oxidation, reducing toxic byproducts.
  • Solvent selection (e.g., water/EtOH mixtures) to minimize waste.
  • Microwave-assisted reactions to shorten time and energy use (e.g., 70% yield in 2 hours at 80°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.